4-Amino-2-methoxybenzene-1-sulfonyl fluoride
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Overview
Description
4-Amino-2-methoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C₇H₈FNO₃S and a molecular weight of 205.21 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and a sulfonyl fluoride group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methoxybenzene-1-sulfonyl fluoride typically involves the reaction of 4-amino-2-methoxybenzenesulfonyl chloride with a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluoride group . Common fluorinating agents used in this process include diethylaminosulfur trifluoride (DAST) and sulfur tetrafluoride (SF₄).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methoxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Nitro Derivatives: Formed by the oxidation of the amino group.
Scientific Research Applications
4-Amino-2-methoxybenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-2-methoxybenzene-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity by forming covalent bonds with active site residues . The compound’s ability to form stable sulfonamide linkages makes it a valuable tool in biochemical studies and drug development .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methoxybenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
4-Amino-2-methoxybenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonyl fluoride group.
4-Amino-2-methoxybenzenesulfonyl chloride: Precursor to the sulfonyl fluoride compound, with a sulfonyl chloride group.
Uniqueness
4-Amino-2-methoxybenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other sulfonyl derivatives. This makes it particularly useful in applications requiring selective and stable sulfonyl fluoride functionality .
Properties
IUPAC Name |
4-amino-2-methoxybenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO3S/c1-12-6-4-5(9)2-3-7(6)13(8,10)11/h2-4H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZUWQKELKKVRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1822767-05-4 |
Source
|
Record name | 4-amino-2-methoxybenzene-1-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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